molecular formula C17H19NO3S B3636120 (5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3636120
M. Wt: 317.4 g/mol
InChI Key: ODKYGPRWQPHXIX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring and a phenyl group substituted with a 2-methylpropoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(2-methylpropoxy)benzaldehyde with 3-prop-2-enyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione stands out due to its unique combination of a thiazolidine ring and a phenyl group with a 2-methylpropoxy substituent. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-9-18-16(19)15(22-17(18)20)10-13-5-7-14(8-6-13)21-11-12(2)3/h4-8,10,12H,1,9,11H2,2-3H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKYGPRWQPHXIX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
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(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
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(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
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(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
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(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

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